Product packaging for Hymeniacidin(Cat. No.:)

Hymeniacidin

Cat. No.: B1252943
M. Wt: 226.23 g/mol
InChI Key: QASRNVMVWIIWKE-UHFFFAOYSA-N
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Description

Significance of Marine Organisms as Sources of Bioactive Metabolites

Marine natural products (MNPs) have become increasingly important in the search for new therapeutic agents. nih.govpharmaceutical-journal.commdpi.com The distinct biological features of marine environments, including variations in salinity, temperature, and pressure, drive the evolution of novel metabolic pathways and the synthesis of compounds with unique bioactivities. frontiersin.orgoup.com Historically, marine organisms have provided inspiration for drug discovery, with early examples including the antiviral agent vidarabine (B1017) and the anticancer drug cytarabine, both derived from nucleosides isolated from a Caribbean sponge. nih.gov

The structural novelty and diverse biological activities observed in MNPs suggest their potential as lead compounds for the development of drugs targeting various diseases, including cancer, infectious diseases, and inflammatory conditions. taylorfrancis.comnih.govpharmaceutical-journal.commdpi.com Research efforts focus on isolating and characterizing these compounds from a wide range of marine sources, including invertebrates like sponges, tunicates, and mollusks, as well as marine microorganisms such as bacteria and fungi. nih.govresearchgate.netfrontiersin.orgfrontiersin.orgmdpi.com

Overview of the Genus Hymeniacidon as a Producer of Unique Chemical Entities

The genus Hymeniacidon belongs to the class Demospongiae, which is well-known for hosting a complex and diverse bacterial community. researchgate.netulb.ac.be Sponges, in general, are considered among the richest sources of pharmacologically active chemicals from marine organisms. researchgate.net It is suggested that at least some of the bioactive secondary metabolites isolated from sponges are produced by associated microorganisms. oup.comresearchgate.netulb.ac.be

Hymeniacidon sponges have been reported to produce a variety of unique chemical compounds, particularly alkaloids. researchgate.netacs.orgnih.govacs.orgnih.govmdpi.comums.edu.my These include bromopyrrole alkaloids, which are characteristic secondary metabolites of marine sponges belonging to several genera, including Hymeniacidon. acs.orgacs.orgmdpi.com Other compounds isolated from Hymeniacidon species or their associated microbes include fatty acids, sterols, and various nitrogen-containing compounds. researchgate.netnih.govresearchgate.net For instance, studies on Hymeniacidon perleve have identified associated bacteria capable of producing alkaloids like diketopiperazines and indole (B1671886) compounds. researchgate.netnih.gov Another study on Hymeniacidon sinapium isolated a Microbulbifer species producing the bioactive compound violacein. mbl.or.kr The chemical composition of Hymeniacidon sanguinea has been shown to include a variety of fatty acids and sterols. nih.govresearchgate.net The genus Hymeniacidon thus represents a valuable source for the discovery of novel chemical structures with potential biological activities.

Historical Context and Introduction to Hymeniacidin as a Key Marine Alkaloid

This compound is recognized as a marine natural product, specifically an alkaloid, that has attracted scientific interest due to its potential biological activities. ontosight.ai Its name reflects its origin, being isolated from marine organisms, particularly species within the genus Hymeniacidon. ontosight.ai

The history of discovering bioactive compounds from Hymeniacidon sponges dates back several decades. Early investigations into the chemical constituents of Hymeniacidon species led to the isolation and structural elucidation of various alkaloids. For example, hymenin, a bromine-containing alkaloid with alpha-adrenoceptor blocking activity, was isolated from an Okinawan Hymeniacidon sp. in the 1980s. nih.gov Other alkaloids, such as manzacidins A-C and spongiacidins A-D, have also been reported from Hymeniacidon species, highlighting the genus's rich alkaloid profile. acs.orgacs.orgnih.govacs.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H14N4O3 B1252943 Hymeniacidin

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H14N4O3

Molecular Weight

226.23 g/mol

IUPAC Name

N-[1,3-dimethyl-4-(methylamino)-2,6-dioxopyrimidin-5-yl]-N-methylformamide

InChI

InChI=1S/C9H14N4O3/c1-10-7-6(11(2)5-14)8(15)13(4)9(16)12(7)3/h5,10H,1-4H3

InChI Key

QASRNVMVWIIWKE-UHFFFAOYSA-N

Canonical SMILES

CNC1=C(C(=O)N(C(=O)N1C)C)N(C)C=O

Synonyms

hymeniacidin

Origin of Product

United States

Advanced Methodologies in Structural Elucidation of Hymeniacidin

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone technique in organic structure determination, providing detailed information about the carbon-hydrogen framework and the relative positions of atoms within a molecule. libretexts.orgnih.govchemrxiv.orgrcsb.orgemerypharma.comresearchgate.netipb.pt Both one-dimensional (1D) and two-dimensional (2D) NMR techniques are crucial for the complete assignment of signals and the elucidation of the molecular structure of Hymeniacidin. nih.govemerypharma.comipb.ptescholarship.org

One-dimensional NMR experiments, such as 1H NMR and 13C NMR, provide fundamental information about the types of protons and carbons present in the molecule and their chemical environments. libretexts.orgnih.govemerypharma.comhmdb.cahmdb.cahmdb.cadrugbank.comdrugbank.comomicronbio.comhumic-substances.orgarxiv.org

1H NMR Spectroscopy: The 1H NMR spectrum of this compound reveals the different types of protons, their chemical shifts (δ), splitting patterns (multiplicity), and integration values. Chemical shifts provide insights into the electronic environment of the protons, while splitting patterns and coupling constants (J values) indicate the number of neighboring protons. libretexts.orgnih.govemerypharma.comipb.pt Integration corresponds to the relative number of protons giving rise to each signal. Analysis of 1H NMR data is typically the initial step in structural characterization. emerypharma.com

13C NMR Spectroscopy: The 13C NMR spectrum provides information about the carbon skeleton of the molecule. libretexts.orghmdb.cadrugbank.comomicronbio.comhumic-substances.orgarxiv.orgrsc.org The chemical shifts of carbon signals are particularly sensitive to the hybridization state and the presence of adjacent electronegative atoms or functional groups. nih.gov Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can further differentiate between methyl (CH3), methylene (B1212753) (CH2), methine (CH), and quaternary carbons (C) by the phase of their signals. emerypharma.com

While specific, detailed 1H and 13C NMR data for this compound itself were not extensively found in the search results, studies on related compounds or structural motifs often report characteristic chemical shifts. For example, 1H NMR data in DMSO-d6 for related compounds show signals in the aromatic region (δ 7-8 ppm), suggesting the presence of aromatic rings, and signals in the upfield region (δ 1-4 ppm) corresponding to aliphatic protons. rsc.org 13C NMR data in DMSO-d6 for related structures show signals characteristic of carbonyl carbons, aromatic carbons, and aliphatic carbons. rsc.org

Two-dimensional NMR techniques provide crucial connectivity information that is essential for piecing together the fragments identified from 1D NMR data. emerypharma.comipb.ptescholarship.orgrsc.orgprinceton.eduresearchgate.netresearchgate.netsdsu.edu

Correlation Spectroscopy (COSY): COSY experiments show correlations between protons that are J-coupled, typically through two or three bonds. escholarship.orgprinceton.eduresearchgate.netresearchgate.netsdsu.edu This helps in identifying coupled spin systems and establishing proton-proton connectivity within the molecule. sdsu.edu

Heteronuclear Single Quantum Correlation (HSQC): HSQC (or HMQC) experiments reveal one-bond correlations between protons and carbons directly attached to them (1JCH coupling). ipb.ptescholarship.orgprinceton.eduresearchgate.netresearchgate.netsdsu.edu This allows for the assignment of carbon signals based on the known assignments of their directly attached protons. emerypharma.comsdsu.edu

Heteronuclear Multiple Bond Correlation (HMBC): HMBC experiments show correlations between protons and carbons over two, three, or even four bonds (long-range JCH couplings). ipb.ptescholarship.orgprinceton.eduresearchgate.netresearchgate.netsdsu.edu This is particularly valuable for establishing connectivity across quaternary carbons or heteroatoms, which are not directly observed in HSQC spectra. sdsu.edu

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY experiments reveal spatial proximity between protons, regardless of whether they are J-coupled. ipb.ptescholarship.orgprinceton.eduresearchgate.net Cross-peaks in a NOESY spectrum indicate that the correlated protons are close in space (typically within 5-7 Å), providing information about the three-dimensional structure and relative stereochemistry. ipb.ptprinceton.edu

The combination of these 2D NMR techniques allows for the systematic assignment of all observable proton and carbon signals and the complete elucidation of the molecular skeleton and the arrangement of substituents.

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a compound, as well as providing information about its fragmentation pattern, which can aid in structural identification. slideshare.netnih.govlibretexts.orgyoutube.commdpi.comresearchgate.netchromatographyonline.com

High-Resolution Mass Spectrometry (HRMS) provides accurate mass measurements, typically to several decimal places. rsc.orgnih.govlibretexts.orgyoutube.commdpi.comresearchgate.netchromatographyonline.com This high accuracy allows for the determination of the elemental composition (molecular formula) of the compound by matching the observed accurate mass to theoretical masses calculated for various combinations of atoms. libretexts.orgyoutube.com For this compound, HRMS is essential for confirming its molecular formula, which has been reported as C9H14N4O3. uq.edu.au Studies on related compounds have utilized HRMS-ESI to determine molecular formulas based on observed [M+H]+ ions. rsc.org

Tandem Mass Spectrometry (MS/MS), also known as MS2 or collision-induced dissociation (CID), involves the fragmentation of a selected precursor ion and the analysis of the resulting fragment ions. nih.govmdpi.comresearchgate.net The fragmentation pattern is characteristic of the compound's structure, as bonds break in predictable ways. slideshare.net Analysis of the MS/MS spectrum provides information about the connectivity of atoms and the presence of specific substructures within the molecule. nih.gov For this compound, MS/MS data would help in understanding how the molecule fragments, providing clues about the arrangement of its pyrrole (B145914), imidazole (B134444), and guanidine (B92328) moieties. Studies on related peptide natural products have used MS/MS analysis to determine peptide sequences and structural fragments. nii.ac.jp

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification

IR and UV-Vis spectroscopy provide complementary information regarding the functional groups and chromophores present in the this compound molecule. slideshare.netmdpi.comreddit.comnist.govresearchgate.netmi-6.co.jpresearchgate.net

Infrared (IR) Spectroscopy: IR spectroscopy measures the vibrations of bonds within a molecule. mi-6.co.jpresearchgate.net Characteristic absorption bands in the IR spectrum correspond to specific functional groups, such as hydroxyl (O-H), carbonyl (C=O), amine (N-H), and carbon-carbon double or triple bonds. mi-6.co.jp Analysis of the IR spectrum of this compound would help confirm the presence of key functional groups suggested by its proposed structure, such as N-H stretches from the amine and imidazole/pyrrole rings, C=O stretches from the amide or urea (B33335) functionalities, and C=N stretches. nii.ac.jp

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. mdpi.comreddit.comnist.govresearchgate.net Absorption in this region is due to electronic transitions, typically involving π electrons in conjugated systems or non-bonding electrons on heteroatoms. mdpi.comresearchgate.net The UV-Vis spectrum of this compound would provide information about the presence and extent of conjugation in the molecule, particularly related to the pyrrole and imidazole rings. uq.edu.au The wavelength(s) of maximum absorbance (λmax) and the intensity of the absorption (molar absorptivity, ε) are characteristic properties that can support structural assignments. nist.govresearchgate.net

X-ray Crystallography for Definitive Three-Dimensional Structure Determination

X-ray crystallography stands as a powerful and definitive technique for determining the precise three-dimensional atomic structure of crystalline compounds. This method has been successfully applied to elucidate the solid-state structures of various natural products isolated from Hymeniacidon species. The technique involves obtaining a high-quality single crystal of the compound, which is then exposed to an intense beam of X-rays. The resulting diffraction pattern, arising from the scattering of X-rays by the electron clouds of the atoms in the crystal lattice, is recorded. nih.gov Analysis of the angles and intensities of the diffracted beams allows for the calculation of electron density maps, from which the positions of the atoms within the crystal can be determined, providing a complete 3D structure. nih.gov

For compounds from Hymeniacidon sp., X-ray crystallography has been instrumental in confirming structures initially proposed based on spectroscopic data. For instance, the structure determination of isoaaptamine (B52999), an alkaloid isolated from Hymeniacidon sp., was accomplished using X-ray crystal analysis. nih.govnih.gov This involved obtaining suitable crystals and utilizing direct methods programs, such as SIR92, for structure solution. nih.gov Subsequent refinement of the structure, including the location of non-hydrogen atoms and some hydrogen atoms, was performed using programs like SHELXL-93 based on difference Fourier maps. nih.gov The data collection process involves measuring reflections over a range of angles, applying corrections for factors like decay and absorption to the intensity data. nih.gov

Chiroptical Spectroscopy for Absolute Stereochemistry Assignment

Chiroptical spectroscopic methods are indispensable tools for determining the absolute stereochemistry of chiral natural products, which is crucial as biological activity is often highly dependent on a molecule's handedness. These techniques probe the differential interaction of chiral molecules with left and right circularly polarized light. nih.gov Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD) are two primary methods employed for this purpose. nih.gov

Electronic Circular Dichroism (ECD) Spectroscopy

ECD spectroscopy measures the difference in absorption between left and right circularly polarized light as a function of wavelength. For a molecule to exhibit an ECD spectrum, it must be chiral and contain a chromophore (a group that absorbs UV-Vis light) in proximity to a stereogenic center. nih.gov The sign and shape of the ECD spectrum are sensitive to both the absolute configuration and the conformation of the molecule. nih.gov

In the study of natural products from marine sponges, including Hymeniacidon species, ECD spectroscopy, often combined with theoretical calculations such as Time-Dependent Density Functional Theory (TD-DFT), has been used to assign absolute configurations. nih.govchem960.com By comparing the experimental ECD spectrum of a chiral compound with calculated spectra for possible stereoisomers, the absolute configuration can be assigned. nih.govchem960.com For example, ECD spectroscopy combined with TD-DFT calculations was utilized in the structural elucidation and absolute configuration assignment of assimiloside A, a compound isolated from Hymeniacidon assimilis. chem960.com While ECD is highly sensitive, its application is most straightforward when stereogenic centers are near UV-Vis chromophores. idrblab.net

Optical Rotatory Dispersion (ORD) Analysis

Optical Rotatory Dispersion (ORD) measures the change in optical rotation of a chiral substance as a function of wavelength. Like ECD, ORD is a chiroptical technique used to determine absolute configuration. nih.gov ORD and ECD are related phenomena and can provide complementary information. bpums.ac.ir ORD has been widely used, although interpreting the spectra can sometimes be challenging. idrblab.net

Both ECD and ORD, along with Vibrational Circular Dichroism (VCD), are considered important chiroptical methods for the stereochemical characterization of natural products. nih.govidrblab.net The use of multiple chiroptical techniques can provide more reliable results for complex or conformationally flexible molecules. idrblab.net Comparisons of experimental ORD and ECD spectra with calculated spectra based on DFT methods have shown promise in determining absolute configurations, with good reproduction of spectral shapes, although magnitudes may differ. bpums.ac.ir

Integrated Spectroscopic Approaches for Comprehensive Structural Analysis

Modern structural elucidation of natural products relies heavily on the integration of data from multiple spectroscopic techniques. No single method typically provides all the necessary information to fully characterize a complex molecule. A comprehensive approach combines data from techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (1D and 2D), Mass Spectrometry (MS), Infrared (IR) spectroscopy, Ultraviolet-Visible (UV-Vis) spectroscopy, and, when possible, X-ray crystallography and chiroptical methods. chem960.comresearchgate.netnih.gov

For natural products isolated from Hymeniacidon species, initial structural information is often obtained through NMR and MS. NMR spectroscopy provides detailed information about the carbon-hydrogen framework and the connectivity of atoms within the molecule. nih.govbioregistry.io Various 1D (e.g., ¹H, ¹³C) and 2D NMR experiments (e.g., COSY, HSQC, HMBC, NOESY) are used to piece together the planar structure and gain insights into relative stereochemistry. nih.gov Mass spectrometry provides the molecular weight and formula, as well as fragmentation patterns that help in identifying substructures. nih.gov IR spectroscopy can identify the presence of key functional groups. nih.govbioregistry.io UV-Vis spectroscopy provides information about conjugated systems. nih.gov

The interpretation of spectral data from these techniques allows researchers to propose a tentative structure. nih.govgithub.io This proposed structure is then validated and refined by integrating data from all available methods. For chiral compounds, the planar structure and relative stereochemistry determined by NMR and MS are complemented by absolute stereochemistry assignments made using chiroptical methods like ECD and ORD, often supported by computational chemistry. nih.govchem960.comidrblab.net Finally, if a crystalline sample can be obtained, X-ray crystallography provides the definitive 3D structure and confirms the entire structural assignment, including relative and absolute stereochemistry if the crystal is enantiomerically pure. nih.gov This integrated approach, leveraging the strengths of each technique, is essential for the accurate and complete structural elucidation of the diverse and often complex natural products found in marine organisms like Hymeniacidon sponges. researchgate.net

Biosynthetic Pathways and Enzymatic Mechanisms of Hymeniacidin

Proposed Biosynthetic Origins from Amino Acid Precursors

While specific precursors for hymeniacidin are still being elucidated, the biosynthesis of many natural products, including those from marine sponges and their symbionts, often originates from amino acids. For instance, other marine alkaloids, such as pyrrole-2-aminoimidazole (P-2-AI) alkaloids, are proposed to be derived from amino acid precursors like proline, ornithine, and histidine. nih.gov Amino acids serve as fundamental building blocks for both ribosomal and nonribosomal peptide synthesis, and their derivatives can be incorporated into complex molecules. wikipedia.orghealthline.com

Role of Polyketide Synthase (PKS) and Nonribosomal Peptide Synthetase (NRPS) Pathways

Hybrid polyketide synthase (PKS) and nonribosomal peptide synthetase (NRPS) systems are frequently involved in the biosynthesis of complex natural products with mixed peptide and polyketide structures. researchgate.netcdnsciencepub.com Research on bacteria associated with Hymeniacidon perleve has specifically identified the presence of putative hybrid NRPS-PKS gene clusters. cdnsciencepub.comnih.govkoreascience.krnih.gov These gene clusters encode large enzymatic complexes responsible for the stepwise assembly of building blocks. PKS modules typically incorporate acyl-CoA units, while NRPS modules incorporate amino acids. cdnsciencepub.comrsc.org The modular nature of these enzymes allows for the diverse array of structures observed in natural products. Analysis of a hybrid NRPS-PKS gene cluster from Pseudoalteromonas sp. strain NJ631, isolated from Hymeniacidon perleve, revealed modules predicted to incorporate amino acids such as glutamic acid, glutamine, serine, D-serine, and 2-amino-9,10-epoxy-8-oxodecanoic acid (Aeo). cdnsciencepub.comnih.gov

Enzymatic Transformations and Key Intermediates in this compound Biosynthesis

The biosynthesis of this compound likely involves a series of enzymatic transformations catalyzed by the domains within PKS and NRPS enzymes, as well as potential tailoring enzymes. While the precise intermediates in this compound biosynthesis are not fully characterized, studies on related polycyclic tetramate macrolactams (PTMs) provide insights. The biosynthesis of PTMs by a hybrid iterative PKS-NRPS system is proposed to involve the iterative incorporation of malonyl-CoA units to form polyene chains, which are then condensed with amino groups. frontiersin.orgfrontiersin.org Subsequent cyclization and modifications by tailoring enzymes, such as oxidative enzymes, shape the final structure. frontiersin.orgfrontiersin.org The presence of auxiliary domains within the PKS-NRPS gene clusters, such as those involved in reduction (KR), dehydration (DH), and cyclization (Cy), indicates that the growing polyketide/peptide chain undergoes modifications during assembly. koreascience.krnih.gov

Genetic Basis of Biosynthesis: Identification and Characterization of Gene Clusters

The genetic information for the biosynthesis of this compound is expected to reside within biosynthetic gene clusters (BGCs). Genome mining of marine sponge-associated bacteria has been instrumental in identifying such clusters. frontiersin.orgfrontiersin.orgrsc.orgmdpi.com For example, Actinoalloteichus hymeniacidonis, an actinomycete isolated from Hymeniacidon perlevis, has been found to harbor a putative polycyclic tetramate macrolactam (PTM) BGC. frontiersin.orgfrontiersin.orgnih.gov Analysis of this cluster revealed genes encoding a core PKS-NRPS protein with similarity to synthetases involved in the production of other natural products. frontiersin.orgfrontiersin.org Another study on Pseudoalteromonas sp. strain NJ631 from Hymeniacidon perleve characterized a hybrid NRPS-PKS gene cluster consisting of three large open reading frames (ORFs) containing multiple NRPS and PKS modules. cdnsciencepub.comnih.gov The identification and characterization of these BGCs are crucial for understanding the enzymatic machinery and predicting the potential products.

Contributions of Associated Microbial Symbionts to Metabolite Production

Marine sponges, including Hymeniacidon perleve, are known to host diverse microbial communities that are often the true producers of the bioactive secondary metabolites isolated from the sponge holobiont. rsc.orgmdpi.comfrontiersin.orgnih.govmdpi.com The symbiotic relationship provides advantages to the microbes, including nutrient access and a stable environment, which can stimulate the production of secondary metabolites. rsc.orgfrontiersin.org

Metagenomic and Metabolomic Studies of Host-Symbiont Interactions

Metagenomic and metabolomic approaches have been employed to investigate the metabolic capabilities of sponge-associated microbial communities and their interactions with the host. rsc.orgresearchgate.netnih.govbiorxiv.org Metagenomic studies allow for the identification of BGCs within the collective genomes of the microbial community, even for uncultured symbionts. rsc.orgbiorxiv.org Metabolomic analysis provides a snapshot of the chemical compounds present in the sponge tissue and associated microbes, helping to link specific metabolites to their producers. rsc.orgresearchgate.netnih.gov These integrated approaches have revealed that sponge microbiomes are enriched in genes related to secondary metabolite biosynthesis, including PKS and NRPS genes. mdpi.combiorxiv.orgfrontiersin.org While Hymeniacidon perlevis itself has been a subject of studies concerning its associated microbes and their enzymatic activities, direct metagenomic and metabolomic studies specifically linking these to this compound biosynthesis are ongoing areas of research. frontiersin.orgnih.govplos.orgport.ac.uk

Cultivation and Biosynthetic Profiling of Sponge-Derived Microorganisms

Cultivation of sponge-associated microorganisms is a traditional method for accessing potential producers of bioactive compounds. frontiersin.orgnih.govresearchgate.net However, many sponge symbionts are difficult to cultivate using standard laboratory techniques. researchgate.net Despite these challenges, various cultivation methods, including liquid enrichment cultures and co-culture techniques, have been applied to isolate bacteria from sponges like Hymeniacidon perlevis. frontiersin.orgnih.govplos.org Cultivation allows for the study of pure or mixed cultures and the profiling of the metabolites they produce under controlled conditions. Biosynthetic profiling of these isolates, often combined with genomic analysis, helps to confirm the link between specific microorganisms, their gene clusters, and the production of secondary metabolites. rsc.orgnih.gov

Chemical Synthesis and Analog Development of Hymeniacidin

Total Synthesis Strategies and Stereoselective Approaches

Total synthesis of complex natural products like those in the pyrrole-imidazole alkaloid family often requires sophisticated strategies to assemble the molecular framework and control stereochemistry. Researchers have developed various routes towards Hymeniacidin and related compounds, employing both linear and convergent approaches.

Retrosynthetic Analysis and Disconnection Strategies

Retrosynthetic analysis is a critical first step in planning the total synthesis of complex molecules. For pyrrole-imidazole alkaloids, disconnection strategies often involve identifying key bonds that can be formed using reliable chemical reactions. Common disconnections might target the bonds connecting the pyrrole (B145914) and imidazole (B134444) (or related) rings, or those within the heterocyclic systems themselves. For example, retrosynthetic approaches to related structures like manzacidins, which also originate from Hymeniacidon sponges, have involved strategies such as intramolecular allylic substitution for pyrimidine (B1678525) core formation or isothiourea iodocyclization to establish the heterocyclic core and stereocenters. beilstein-journals.orgcapes.gov.br Retrosynthesis of other marine natural products from Hymeniacidon, such as pupukeananes, has involved radical mediated cyclisation or Diels-Alder reactions. escholarship.orgniscpr.res.in

Enantioselective Synthetic Methodologies

Many natural products, including pyrrole-imidazole alkaloids, possess defined stereochemistry, and their biological activity is often dependent on their absolute configuration. okayama-u.ac.jp Therefore, enantioselective synthetic methodologies are crucial for synthesizing the naturally occurring enantiomer and for exploring the stereochemical requirements for biological activity. okayama-u.ac.jpnih.gov

Approaches to achieve stereoselectivity in the synthesis of related pyrrole-imidazole alkaloids, such as manzacidins, have included asymmetric additions, diastereoselective cyclizations, and the use of chiral auxiliaries or catalysts. beilstein-journals.orgunige.chacs.orgacs.orglookchem.com For example, enantioselective formal total synthesis of manzacidin C has been achieved using asymmetric 1,3-dipolar cycloaddition of an azomethine imine with a chiral auxiliary to construct chiral centers. acs.org Stereoselective synthesis of the manzacidin core amine has also been reported via asymmetric addition to chiral tert-butanesulfinyl ketimines. beilstein-journals.org

Semi-Synthetic Transformations and Derivatization from Natural Precursors

In addition to total synthesis, semi-synthetic approaches offer an alternative route to obtain this compound derivatives. Semi-synthesis involves using a compound isolated from a natural source as a starting material and then performing chemical transformations to modify its structure. tapi.comresearchgate.netpsu.edu This can be particularly advantageous when the natural precursor is more readily available than the target compound or when the desired modifications are more easily achieved through chemical reactions on the natural scaffold.

Derivatization from natural precursors allows for the exploration of structural variations based on a naturally occurring template. For example, studies on other natural products have shown that semi-synthetic derivatives can sometimes exhibit improved potency, stability, or safety compared to the original natural molecule. tapi.com While specific examples of semi-synthesis and derivatization directly from a this compound precursor are not extensively detailed in the provided results, the concept is widely applied to marine natural products, including other alkaloids isolated from Hymeniacidon species, such as monamphilectine A. researchgate.netacs.org The electrochemical behavior of 9-methylcaffeinium iodide, a related N-heterocyclic carbene precursor, has been studied, revealing a ring-opening product identified as this compound, suggesting a potential link to natural or semi-synthetic pathways. researchgate.net

Development of Synthetic Analogues for Structure-Activity Relationship (SAR) Studies

The synthesis of a range of this compound analogues is crucial for understanding the relationship between their chemical structure and their biological activity (SAR studies). By systematically modifying different parts of the this compound scaffold, researchers can identify the key structural features responsible for its observed bioactivity and potentially develop compounds with improved properties. soton.ac.ukresearchgate.netresearchgate.netmdpi.com

SAR studies often involve synthesizing libraries of analogues with variations in the heterocyclic rings, side chains, halogenation patterns, and stereochemistry. researchgate.net These synthetic analogues can then be tested in various biological assays to evaluate their potency and selectivity. For instance, SAR studies on hymenialdisine (B1662288), a related pyrrole-azepinone alkaloid, have involved introducing various aromatic and aliphatic groups to replace parts of the molecule, leading to the identification of analogues with altered selectivities and increased antiproliferative activities. researchgate.netresearchgate.net The ability to synthesize diverse analogues is directly linked to the advancements in synthetic methodologies discussed in the previous sections. researchgate.net

Methodological Advancements in the Synthesis of Pyrrole-Imidazole Alkaloids

The challenging structures of pyrrole-imidazole alkaloids have driven the development of new and improved synthetic methodologies. These advancements often focus on achieving higher efficiency, selectivity (chemo-, regio-, and stereo-selectivity), and sustainability in the synthesis of these complex molecules. nih.govgeneralproximity.bioresearchgate.net

Methodological advancements in this field include the development of novel strategies for constructing the pyrrole and imidazole rings, asymmetric catalysis for controlling stereochemistry, and efficient coupling reactions. nih.govunige.chresearchgate.netrsc.org For example, research has focused on developing concise and high-yielding routes to the core structures of these alkaloids. researchgate.net The synthesis of the pyrrole core has seen advancements through organocatalytic approaches and multicomponent reactions. rsc.org Similarly, enantioselective methods, including organocatalytic conjugate additions and asymmetric cycloadditions, have been applied to the synthesis of related alkaloids. unige.chacs.org These ongoing developments in synthetic methodology are vital for accessing not only the natural products themselves but also the diverse array of analogues needed for comprehensive SAR studies and the potential discovery of new therapeutic agents.

Pre Clinical Biological Activities and Molecular Pharmacological Studies of Hymeniacidin

In Vitro Cytotoxicity and Antiproliferative Effects in Cellular Models

Hymeniacidin has demonstrated notable antiproliferative and cytotoxic effects across a range of cancer cell lines. These activities are foundational to its investigation as a potential anti-cancer agent.

Research has shown that this compound can inhibit the proliferation of various cancer cells in a concentration-dependent manner. While specific data on its effects on HeLa, LoVo, and HCT116 cell lines are limited in publicly available research, studies on other cancer cell types have provided significant insights into its antiproliferative potential.

For instance, studies on pancreatic cancer cell lines, including MIA PaCa-2, SW-1990, and BxPC-3, have demonstrated that 10Z-Hymenialdisine significantly inhibits their proliferation, with notable effects observed at a concentration of 10 µM. nih.gov Furthermore, this compound has been shown to be cytotoxic against the cisplatin-sensitive ovarian cancer cell line A2780S, with a half-maximal inhibitory concentration (IC50) of 146.8 μM. nih.govsqu.edu.om Earlier research also highlighted its potent cytotoxic activity against the MCF-7 breast cancer cell line. nih.gov

Table 1: In Vitro Cytotoxicity of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 ValueObservations
A2780SOvarian Cancer (cisplatin-sensitive)146.8 μMDemonstrates cytotoxic effects. nih.govsqu.edu.om
MIA PaCa-2Pancreatic Cancer-Significant inhibition of proliferation at 10 µM. nih.gov
SW-1990Pancreatic Cancer-Significant inhibition of proliferation at 10 µM. nih.gov
BxPC-3Pancreatic Cancer-Significant inhibition of proliferation at 10 µM. nih.gov
MCF-7Breast Cancer-Potent cytotoxic activity observed. nih.gov

While direct experimental studies detailing the induction of apoptosis and specific cell cycle arrest mechanisms by this compound are not extensively available, its known molecular targets strongly suggest its involvement in these processes. This compound is a potent inhibitor of numerous kinases, including several cyclin-dependent kinases (CDKs) that are fundamental regulators of cell cycle progression. rug.nlnih.gov The inhibition of CDKs would logically lead to cell cycle arrest, preventing cancer cells from proceeding through the division cycle.

Furthermore, the modulation of signaling pathways such as MAPK can influence apoptosis. nih.gov Some research suggests that as an inhibitor of MAPK-1, this compound might play a role in the balance between cell proliferation and apoptosis. nih.gov However, further dedicated studies are required to fully elucidate the specific apoptotic pathways triggered by this compound and the precise phases of the cell cycle at which it imposes arrest.

Enzymatic Inhibition and Receptor Modulation

The primary mechanism through which this compound exerts its biological effects is through the inhibition of a wide array of enzymes, particularly protein kinases, which are crucial for cellular signaling and function.

This compound is recognized as a potent, pan-kinase inhibitor, demonstrating inhibitory activity against a broad spectrum of protein kinases. Its ability to compete with ATP for the kinase binding site is a key feature of its mechanism. rug.nl

Notably, 10Z-Hymenialdisine has been identified as a highly potent inhibitor of MEK1, a central kinase in the MAPK/ERK pathway, with an IC50 value of 6 nM. It also exhibits significant inhibitory activity against a range of cyclin-dependent kinases (CDKs), Glycogen (B147801) Synthase Kinase-3β (GSK-3β), and Casein Kinase 1 (CK1). rug.nl The inhibitory profile of this compound extends to isoforms of Protein Kinase C (PKC), including PKCα and PKCγ. While direct inhibitory data on Epidermal Growth Factor Receptor (EGFR) and c-erbB-2 by this compound is not prominently reported, its broad kinase inhibitory profile suggests potential interactions that warrant further investigation. Additionally, analogues of hymenialdisine (B1662288) have been shown to have CHK1-modulatory effects.

Table 2: Protein Kinase Inhibition Profile of 10Z-Hymenialdisine

Protein KinaseIC50 Value (nM)
MEK16
GSK-3β10
Cdk1/cyclin B22
Cdk5/p2528
CK135
Cdk2/cyclin A40
Cdk2/cyclin E70
Erk1470
PKCγ500
PKCα700

Consistent with its role as a broad-spectrum kinase inhibitor, this compound significantly impacts key signal transduction pathways that are often dysregulated in cancer and inflammatory conditions.

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is a critical regulator of cell proliferation, differentiation, and survival. As a potent inhibitor of MEK1 and Erk1, this compound directly targets and inhibits this pathway. nih.gov

Furthermore, 10Z-Hymenialdisine has been shown to be a potent inhibitor of the Nuclear Factor-kappa B (NF-κB) signaling pathway. nih.gov In pancreatic cancer cell lines, it suppresses NF-κB activity, leading to a decrease in the expression of angiogenic factors. nih.govnih.gov Studies in U937 cells have determined the IC50 for NF-κB inhibition to be in the range of 1-2 µM.

Currently, there is a lack of significant scientific literature detailing the inhibitory effects of this compound on other classes of enzymes such as tyrosinases and metalloenzymes. While these enzymes are important targets in various pathological conditions, research to date has primarily focused on the protein kinase inhibitory properties of this compound. Therefore, its activity against tyrosinases and metalloenzymes remains an area for future investigation.

Antimicrobial Efficacy

There is no specific information available in the current scientific literature regarding the antimicrobial efficacy of this compound.

Antibacterial Spectrum and Mechanisms (e.g., against Staphylococcus aureus, Escherichia coli)

Specific studies detailing the antibacterial spectrum and mechanisms of action of this compound against bacteria such as Staphylococcus aureus and Escherichia coli have not been identified in the available research. While some marine pyrrole (B145914) alkaloids, a broader class of compounds to which this compound belongs, have shown antibacterial properties, data specific to this compound is absent.

Antifungal Properties (e.g., against Candida albicans, Cryptococcus neoformans)

There is a lack of specific data on the antifungal properties of this compound against fungal species like Candida albicans and Cryptococcus neoformans. Research on closely related marine alkaloids has occasionally reported weak antifungal activity against certain strains, but no such findings have been published specifically for this compound.

Antiviral Potential

No preclinical studies investigating the antiviral potential of this compound have been found in the existing scientific literature.

Anti-inflammatory Actions and Immunomodulatory Effects

Specific research on the anti-inflammatory actions and immunomodulatory effects of this compound is not available in the public scientific domain.

Modulation of Inflammatory Mediators (e.g., Thromboxane B2)

There are no published studies that investigate the modulation of inflammatory mediators, such as Thromboxane B2, by this compound.

Pre-clinical Anti-Neuroinflammatory Investigations

Pre-clinical investigations into the anti-neuroinflammatory potential of this compound have not been reported in the available scientific literature.

Antimalarial and Antiprotozoal Activities (e.g., against Plasmodium falciparum)

Detailed research specifically documenting the antimalarial and antiprotozoal activities of this compound against pathogens such as Plasmodium falciparum, Trypanosoma sp., or Leishmania sp. is not extensively available in the current body of scientific literature. However, studies on other alkaloid compounds isolated from the same marine sponge genus, Hymeniacidon, provide valuable insights into the potential bioactivity of this chemical family.

One notable compound, Monamphilectine A, a distinct β-lactam isonitrile alkaloid isolated from a marine sponge of the Hymeniacidon species, has demonstrated significant potency against the chloroquine-resistant strain of P. falciparum. nih.gov This finding suggests that metabolites from Hymeniacidon sponges can possess powerful antiplasmodial properties. The activity of Monamphilectine A is highlighted in the table below.

Table 1: Antimalarial Activity of Alkaloids from Hymeniacidon sp.

Compound Name Organism Strain Activity (IC₅₀)
Monamphilectine A Plasmodium falciparum Chloroquine-resistant 40 nM

Data sourced from studies on related alkaloids from the same genus. nih.gov

While this data pertains to a related compound and not this compound itself, the potent activity observed underscores the potential of this class of marine natural products as a source for novel antimalarial leads. The absence of specific data for this compound highlights a gap in the current research landscape and suggests an area for future investigation. Broader studies on various marine alkaloids have shown significant activity against a range of protozoal diseases, including malaria, leishmaniasis, and trypanosomiasis, reinforcing the therapeutic potential of this compound class. nih.govnih.gov

Anthelmintic Effects

Currently, there is a notable lack of published scientific studies specifically investigating the anthelmintic (anti-worm) properties of this compound. Anthelmintic drugs are a class of antiparasitic agents that act to expel parasitic worms (helminths) from the body, either by killing or stunning them. wikipedia.orgbritannica.com The mechanisms of action for these agents are varied, often targeting the parasite's nervous system to cause paralysis or disrupting metabolic processes like glucose uptake. britannica.comnih.gov

While marine natural products are a rich source of bioactive compounds with diverse therapeutic applications, the potential of this compound as a treatment for helminthiasis remains unexplored in formal research. Therefore, no data on its efficacy, target helminth species, or mechanism of action can be provided at this time. This represents a significant area for future research to explore the full therapeutic potential of this marine alkaloid.

Structure-Activity Relationship (SAR) and Pharmacophore Mapping

Specific structure-activity relationship (SAR) and pharmacophore mapping studies for this compound are not available in the existing literature. Such studies are crucial for understanding how the chemical structure of a molecule relates to its biological activity and for designing more potent and selective analogues. drugdesign.org In the absence of direct research on this compound, general principles derived from studies of other marine alkaloids can be discussed to infer potential key features.

Halogenation (the incorporation of halogen atoms like bromine or chlorine) is a common feature in marine natural products and often has a profound impact on biological activity. nih.govnih.gov The presence, type, and position of a halogen atom can alter a molecule's lipophilicity, electronic distribution, and conformation, thereby influencing its membrane permeability, target-binding affinity, and metabolic stability. nih.gov For instance, in the antibiotic vancomycin, the removal of its chlorine atoms leads to a significant drop in bioactivity. nih.gov

While this compound itself is not always depicted with halogens, many related marine alkaloids are halogenated. If halogenated analogues of this compound were to be synthesized or discovered, it would be anticipated that the halogen substituents would significantly modulate their biological potency. The pattern of other substituents on the pyrrole and associated rings would also be critical. Variations in these groups could affect steric hindrance, electronic properties, and the potential for hydrogen bonding, all of which are pivotal in the interaction between a small molecule and its biological target. mdpi.com The systematic modification of these substituents would be a classical approach in medicinal chemistry to develop a comprehensive SAR profile for the this compound scaffold.

Ecological Roles and Environmental Interactions of Hymeniacidin

Chemical Defense against Marine Predation

Marine sponges, being sessile organisms, have evolved sophisticated chemical defense mechanisms to deter predators. Extracts from Hymeniacidon species have demonstrated significant deterrent effects against a variety of marine consumers, suggesting that compounds like Hymeniacidin are key components of their defensive arsenal.

Research on the chemical ecology of Hymeniacidon heliophila has provided evidence for its chemical defenses. Extracts of this sponge have been shown to deter feeding by several tropical predators, including hermit crabs (Calcinus tibicens), sea urchins (Lytechinus variegatus), and generalist fishes. researchgate.netscielo.brusp.br While the specific compounds responsible for this deterrence were not isolated in all studies, the broad-spectrum activity of the extracts points to a complex chemical defense system. researchgate.netscielo.br

Table 1: Antifeedant Activity of Hymeniacidon heliophila Extracts against Marine Predators

Predator SpeciesType of AssayExtract PolarityObserved EffectReference
Calcinus tibicens (Hermit Crab)Laboratory Feeding Assayn-hexane, ethyl acetate (B1210297), acetone/methanol (B129727)Significant reduction in food consumption researchgate.netscielo.br
Lytechinus variegatus (Sea Urchin)Laboratory Feeding Assayn-hexaneSignificant reduction in food consumption researchgate.netscielo.br
Generalist FishesField Feeding AssayMedium polarity extractsSignificant reduction in food consumption researchgate.netscielo.br

Chemical signals are fundamental to communication in the marine realm, mediating interactions such as predation, competition, and reproduction. While the direct role of this compound as a signaling molecule has not been extensively studied, its chemical nature as a pyrrole-imidazole alkaloid suggests a potential involvement in interspecies chemical communication. nih.gov This class of compounds is known for its diverse biological activities and could function as a cue to other organisms in the environment. frontiersin.orgnih.gov

For instance, some marine alkaloids are known to act as allomones, chemical substances that benefit the producer by modifying the behavior of the receiver. The antifeedant properties of Hymeniacidon extracts can be considered a form of chemical communication where the sponge signals its unpalatability to potential predators. Furthermore, the release of such compounds into the surrounding water could also serve as a warning signal to other nearby organisms, influencing their settlement and behavior. However, further research is needed to specifically elucidate the role of this compound in these complex chemical conversations.

Antifouling Properties in Marine Environments

Biofouling, the accumulation of microorganisms, plants, algae, and small animals on submerged surfaces, is a significant challenge for sessile marine organisms. Many sponges have developed chemical defenses to prevent being overgrown by other organisms. Research has indicated that extracts from Hymeniacidon heliophila possess antifouling properties. These extracts have been shown to inhibit the settlement of the brown mussel Perna perna. This suggests that the sponge produces compounds that deter the larval stages of fouling organisms from attaching to its surface.

While this compound itself has not been directly tested for its antifouling capabilities in all studies, related pyrrole-imidazole alkaloids isolated from other marine sponges have demonstrated significant antifouling and antibacterial activities. mdpi.commdpi.com This suggests that this compound could contribute to the antifouling defense of Hymeniacidon species. The mechanism of action is likely through the inhibition of larval settlement or the disruption of biofilm formation, which is a critical first step in the fouling process. nih.govmdpi.comresearchgate.net

Table 2: Antifouling Activity Associated with Hymeniacidon Extracts

Fouling OrganismSponge SpeciesObserved EffectReference
Perna perna (Brown Mussel)Hymeniacidon heliophilaInhibition of larval settlement-

Contribution to Ecosystem Function and Nutrient Cycling

Sponges of the genus Hymeniacidon are not only sources of interesting chemical compounds but also play a significant role in the functioning of marine ecosystems, particularly in nutrient cycling and bioremediation.

Currently, there is no direct scientific evidence linking the compound this compound to the marine phosphorus cycle. The cycling of phosphorus in the marine environment is a complex biogeochemical process primarily driven by microorganisms. While sponges, including Hymeniacidon species, are known to influence nutrient cycling through their filter-feeding activities, the specific role of their secondary metabolites like this compound in these processes has not been elucidated.

The sponge Hymeniacidon perlevis has been identified as a potent bioremediator in marine environments. mdpi.comresearchgate.netnih.govresearchgate.net This species is an efficient filter feeder, capable of removing large quantities of bacteria, including pathogenic strains, from the surrounding seawater. researchgate.netnih.gov This has significant implications for water quality in coastal ecosystems and particularly in aquaculture settings where bacterial pollution can be a major issue. mdpi.comresearchgate.netnih.gov

Studies have shown that H. perlevis can effectively reduce the concentrations of fecal coliforms and pathogenic Vibrio species in mariculture water systems. researchgate.netnih.gov The sponge achieves this by actively filtering and consuming bacteria from the water column. This natural filtration service helps to control the proliferation of harmful bacteria, thereby contributing to a healthier marine environment. mdpi.comresearchgate.netnih.gov It is important to note that this bioremediation capability is a function of the entire sponge organism and its associated microbial community, rather than a direct action of the compound this compound. mdpi.complos.org

Table 3: Bioremediation Efficiency of Hymeniacidon perlevis in a Turbot Aquaculture System

Bacterial GroupRemoval Efficiency (%)Reference
Fecal Coliform60.0 - 90.2 researchgate.netnih.gov
Pathogenic Vibrio37.6 - 81.6 researchgate.netnih.gov
Total Culturable Bacteria45.1 - 83.9 researchgate.netnih.gov

Ecological Dynamics of Hymeniacidon Species in Diverse Habitats

The genus Hymeniacidon represents a group of marine sponges that exhibit significant ecological adaptability and have become a subject of interest due to their widespread distribution and interactions within benthic communities. The species Hymeniacidon perlevis, in particular, has been identified as a globally distributed exotic species, demonstrating remarkable success in colonizing diverse marine habitats. reabic.net Its ecological dynamics are shaped by its invasive nature, dispersal mechanisms, and its relationships with other organisms in the environments it inhabits.

Interactions with Algae and Other Benthic Organisms

As conspicuous members of benthic communities, Hymeniacidon sponges engage in numerous interactions with other organisms. As potent filter-feeders, they play a role in nutrient cycling by consuming smaller size fractions of plankton, such as bacteria. researchgate.net This feeding activity can influence the local water column and the availability of resources for other organisms.

Hymeniacidon species host a wide range of symbiotic microorganisms, including bacteria and cyanobacteria (a phylum of algae). plos.orgresearchgate.net These symbiotic relationships are crucial for the sponge's metabolism and ecological function. plos.org For example, Hymeniacidon perlevis in the Atlantic Ocean has been found to harbor diverse cyanobacterial symbionts, such as Synechococcus sp. researchgate.net The composition of these microbial communities can vary between individual sponges and geographic locations, suggesting that the sponge may acquire symbionts from its surrounding environment. researchgate.netasm.org The sun sponge, Hymeniacidon heliophila, has adapted to high UV radiation in the intertidal zone by producing antioxidant compounds like l-5-hydroxytryptophan, a process potentially influenced by its microbial symbionts. asm.org

The interactions are not always mutualistic. Sponges, including Hymeniacidon, are major competitors for space in crowded benthic environments. nih.gov Their growth can overgrow other sessile organisms like corals, bryozoans, and algae, directly impacting community structure. While specific studies on allelopathic interactions between Hymeniacidon and algae are not detailed in the provided sources, sponges, in general, are known to produce a wide array of chemical compounds that can deter predation and inhibit the growth of competitors. nih.gov The presence of a dense Hymeniacidon population can alter the physiognomy of algal assemblages and affect the survival and development of small invertebrates like copepods that graze on microalgae. researchgate.net For instance, while some copepods may be able to feed on cyanobacteria associated with the sponge, these may be of lower food quality and reduce their growth rates. researchgate.net

Table 2: Interactions of Hymeniacidon Species with Benthic Organisms
Interacting OrganismType of InteractionDescriptionEcological Significance
Bacteria / Cyanobacteria (Algae)Symbiosis / HostingHosts diverse communities of microorganisms, including cyanobacteria like Synechococcus sp. plos.orgresearchgate.netContributes to nutrient cycling. reabic.net Symbionts may produce metabolic enzymes and protective compounds (e.g., antioxidants in H. heliophila). plos.orgasm.org
PlanktonPredation (Filter-feeding)Efficiently filters and consumes small planktonic organisms, including bacterioplankton. researchgate.netInfluences water clarity and nutrient availability, linking pelagic production to the benthic environment. reabic.net
Other Benthic Invertebrates (e.g., corals, bryozoans)CompetitionCompetes for space on hard substrates. Can overgrow other sessile organisms.Shapes the structure and composition of benthic communities.
Benthic AlgaeCompetition / Indirect InteractionCompetes for space and light. May alter local algal assemblages through its filter-feeding and physical presence. researchgate.netCan influence the abundance and distribution of micro- and macroalgae. frontiersin.org
Meiofauna (e.g., Copepods)Indirect InteractionCan alter the availability and quality of food (algal assemblages) for grazers. researchgate.netAffects the survival, growth, and development rates of small invertebrates. researchgate.net

Emerging Research Avenues and Future Directions for Hymeniacidin Studies

Unexplored Biological Activities and Therapeutic Potential in Pre-clinical Models

Hymeniacidin, along with its analogues like hymenialdisine (B1662288), has demonstrated potent activity as a competitive kinase inhibitor, affecting various kinases including those involved in the cell cycle. researchgate.netmdpi.com Hymenialdisine, for instance, inhibits CDK-1/cyclin B and shows inhibitory activity against other kinases such as CDK-2/cyclin A, CDK-2/cyclin E, CDK-5/p25, glycogen (B147801) synthase kinase 3 (GSK-3), and creatine (B1669601) kinase 1 (CK1). mdpi.com This broad-spectrum kinase inhibition suggests potential therapeutic applications.

Beyond kinase inhibition, marine natural products, including those from Hymeniacidon species, have shown a range of other biological activities such as antibacterial, antifungal, and antiviral effects. researchgate.netrsc.orgmdpi.com For example, hymenamide A and B, cyclic heptapeptides isolated from Hymeniacidon sp., exhibited antifungal activity against Candida albicans and Cryptococcus neoformans. rsc.org Hymenamide J showed cytotoxicity against human epidermoid KB carcinoma and murine leukemia L1210 cell lines. nih.gov Hymenistatin 1, another antineoplastic cyclic peptide from Hymeniacidon sp., exhibited cytotoxicity against the NCI murine P388 lymphocytic leukemia cell line. nih.gov

Future research should focus on systematically exploring other potential biological activities of this compound and its derivatives in various pre-clinical models. This could include investigating their effects on other enzyme classes, their potential as antiviral or antiparasitic agents, or their immunomodulatory properties. rsc.orgresearchgate.net Studies in relevant disease models are crucial to evaluate their therapeutic potential and identify specific indications where this compound or its analogues could be beneficial.

Here is a table summarizing some reported biological activities of this compound-related compounds:

CompoundSource Sponge GenusReported Activities
HymenialdisineHymeniacidon, Acanthella, Axinella, PseudaxinyssaKinase inhibition (CDK-1, CDK-2, CDK-5, GSK-3, CK1), Anti-inflammatory researchgate.netmdpi.com
Hymenamide A, BHymeniacidon sp.Antifungal (C. albicans, C. neoformans), Cytotoxicity (KB carcinoma, L1210) rsc.orgnih.gov
Hymenamide JHymeniacidon sp.Cytotoxicity (KB carcinoma, L1210) nih.gov
Hymenistatin 1Hymeniacidon sp.Antineoplastic, Cytotoxicity (P388 lymphocytic leukemia) nih.gov

Comprehensive Elucidation of Complete Biosynthetic Pathways and Enzymology

Understanding the complete biosynthetic pathway of this compound is essential for sustainable production and the potential for pathway engineering. Natural products often have complex biosynthetic routes involving multiple enzymes. helsinki.finih.gov While the structure of hymenialdisine, featuring a pyrrole-azepin-8-one ring system bonded to a glycocyamidine ring, was elucidated using techniques like X-ray crystallography, the detailed enzymatic steps involved in its formation are not fully mapped out. researchgate.net

Research into the biosynthesis of marine natural products is ongoing, with studies exploring the genetic and enzymatic machinery in the source organisms and their associated microbes. helsinki.fimdpi.com It is increasingly recognized that many pharmacologically active marine natural products are produced by symbiotic microorganisms rather than the marine invertebrates themselves. mdpi.com For instance, bacteria associated with Hymeniacidon perleve have been shown to produce bioactive metabolites. researchgate.netmdpi.com

Future research should focus on employing advanced techniques such as genomics, transcriptomics, proteomics, and bioinformatics to identify the genes and enzymes responsible for this compound biosynthesis. helsinki.finih.govfrontiersin.org Chemoproteomics, which uses activity probes to identify functional proteins interacting with substrates, holds promise for accelerating the discovery of biosynthetic pathways. frontiersin.org Elucidating the enzymology of each step will provide valuable insights for potential biocatalytic synthesis and pathway manipulation.

Development of Sustainable Production Methods (e.g., Mariculture, Synthetic Biology)

The reliance on harvesting marine sponges from their natural habitats for this compound production is not sustainable due to potential ecological impacts and the typically low yields obtained. Developing sustainable production methods is crucial for ensuring a reliable supply for research and potential therapeutic use.

Mariculture, the cultivation of marine organisms, presents a more sustainable alternative to wild harvesting. mdpi.comfrontiersin.org Studies have explored the cultivation of marine sponges, including species of Hymeniacidon, for biomass increase and bioremediation purposes. frontiersin.orgarphahub.com While challenges exist, such as optimizing growth conditions and dealing with environmental variations, advances in aquaculture techniques are being made. mdpi.comfrontiersin.org

Synthetic biology offers another promising avenue for sustainable production. mdpi.comthoughtforfood.orgoecd.orglongdom.org By identifying the biosynthetic genes (as discussed in Section 8.2), it may be possible to engineer heterologous hosts, such as bacteria or yeast, to produce this compound or its precursors through fermentation. nih.govfrontiersin.org This approach allows for controlled and scalable production independent of natural populations. Research is ongoing in using engineered microbes to produce various valuable chemicals and materials from renewable resources. thoughtforfood.orglongdom.org

Combining mariculture with strategies to enhance the production of target compounds, perhaps through understanding the symbiotic relationships and optimizing microbial communities, could also be a fruitful direction. researchgate.netmdpi.comfrontiersin.orgnih.gov

Advanced Computational Modeling and Drug Design Approaches

Computational modeling and drug design techniques play a vital role in understanding the interaction of compounds with biological targets and in the rational design of new drug candidates. schrodinger.commdpi.comresearchgate.net Given this compound's activity as a kinase inhibitor, computational approaches can be used to gain deeper insights into its binding modes and affinity for specific kinases. researchgate.netmdpi.com

Techniques such as molecular docking, molecular dynamics simulations, and quantitative structure-activity relationships (QSAR) can be applied to study the interaction of this compound and its analogues with target enzymes. mdpi.comresearchgate.net This can help identify key structural features responsible for activity and guide the design of novel analogues with improved potency, selectivity, or pharmacokinetic properties. mdpi.com

Computational methods can also be used to predict other potential biological targets and off-target effects, aiding in the assessment of therapeutic potential and potential toxicity. mdpi.com As the complexity of biological systems is better understood, computational modeling can help integrate diverse data types to provide a more holistic view of a compound's effects.

Integration of Multi-Omics Data for Systems-Level Understanding

To gain a comprehensive understanding of how this compound affects biological systems, integrating data from multiple "omics" platforms is essential. frontiersin.orgnih.govmdpi.comnih.gov Multi-omics approaches, which combine data from genomics, transcriptomics, proteomics, and metabolomics, provide a more holistic view of the molecular changes induced by a compound. frontiersin.orgnih.govmdpi.com

Applying multi-omics to study the effects of this compound on cells or organisms can reveal intricate details about affected pathways, protein interactions, and metabolic alterations. frontiersin.orgmdpi.com For example, transcriptomics can show changes in gene expression, proteomics can identify altered protein levels, and metabolomics can highlight shifts in metabolic profiles. mdpi.com

Integrating these different layers of data through systems biology approaches can help build models that capture the dynamic interplay between biological processes and elucidate the mechanisms of action of this compound at a systems level. frontiersin.orgnih.gov This integrated understanding is crucial for identifying biomarkers, predicting responses, and uncovering potential synergistic effects with other compounds.

Further Investigations into Ecological Significance and Environmental Applications

Beyond its potential biomedical applications, this compound's ecological role in the marine environment warrants further investigation. Marine sponges and their associated microbes produce a wide array of secondary metabolites, many of which are thought to play roles in defense against predators, competitors, and pathogens, or in mediating symbiotic relationships. mdpi.comnih.gov

Understanding the ecological significance of this compound could provide insights into its natural function and potentially reveal new applications. For example, if this compound acts as an antifouling agent or has antimicrobial properties that protect the sponge, these properties could be explored for environmental applications. mdpi.com

Furthermore, the sponge species Hymeniacidon perlevis has shown potential in bioremediation, the use of biological organisms to clean up environmental pollutants. frontiersin.orgresearchgate.netdntb.gov.ua Investigating whether this compound or the sponge's associated microbial community, which may be involved in producing this compound, plays a role in bioremediation could lead to novel environmental technologies. researchgate.netfrontiersin.orgresearchgate.net Studies on the ecological interactions of Hymeniacidon species and the environmental factors influencing their associated microbial communities are important for both ecological understanding and potential biotechnological applications. arphahub.comnih.gov

Further research into the environmental factors that influence the production of this compound by the sponge or its symbionts could also inform sustainable harvesting or cultivation strategies. arphahub.com

Compound Names and PubChem CIDs

Q & A

Q. What are the established synthetic routes for Hymeniacidin, and how do their yields compare?

this compound is synthesized via two primary routes:

  • Chemical synthesis : Caffeine is treated with NaOH under reflux, followed by acetylation with acetic anhydride, yielding intermediates (19% and 51% yields) .
  • Electrochemical synthesis : Using DMF-Bu4NBF4 as an electrolyte, caffeine is directly converted to this compound with 88% yield . Methodological Insight: Prioritize electrochemical methods for higher efficiency but validate purity via HPLC or NMR. For intermediates, optimize reaction time and temperature to mitigate side products.

Q. What initial steps should researchers take when designing a this compound study?

  • Conduct a systematic literature review focusing on xanthine derivatives and marine alkaloids .
  • Formulate hypotheses using frameworks like PICO (e.g., "How does electrochemical potential [Intervention] affect this compound yield [Outcome] compared to chemical methods [Comparison]?") .
  • Design experiments with controls (e.g., replicate electrochemical conditions from Pandolfi et al. ) and validate reproducibility per ICH guidelines .

Q. Which characterization techniques are critical for confirming this compound's structure?

  • Spectroscopy : Use 1^1H/13^{13}C NMR to verify methylxanthine backbone and substituents .
  • Chromatography : Employ HPLC with UV detection (λ = 270 nm) to assess purity (>95% recommended) .
  • Mass Spectrometry : Confirm molecular weight (MW 254.2 g/mol) via ESI-MS .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound's reported bioactivity data?

Contradictions often arise from assay variability (e.g., cell line sensitivity, solvent effects).

  • Strategy : Perform meta-analyses of existing data using standardized protocols (e.g., OECD guidelines for cytotoxicity assays) .
  • Example : If Study A reports IC50_{50} = 10 µM (cancer cells) and Study B finds no activity, compare solvent systems (DMSO vs. aqueous) and cell viability endpoints (MTT vs. ATP assays) .

Q. What experimental designs optimize this compound synthesis for scalability?

  • Variable Screening : Use factorial design to test electrolyte composition (e.g., Bu4NBF4 concentration), voltage (1–5 V), and temperature .
  • Process Intensification : Explore flow electrochemistry to enhance mass transfer and reduce reaction time .
  • Yield-Purity Trade-off : Balance high yield (88% electrochemical) with downstream purification costs (e.g., column chromatography vs. recrystallization) .

Q. How can mechanistic studies elucidate this compound's oxidative behavior?

  • In Situ Techniques : Use cyclic voltammetry to track electron transfer pathways during electrochemical synthesis .
  • Computational Modeling : Apply DFT calculations to predict reactive sites on the xanthine scaffold .
  • Isotopic Labeling : Incorporate 18^{18}O to trace oxygen insertion during oxidation steps .

Q. What criteria should guide the selection of in vivo models for this compound's pharmacological testing?

  • Model Relevance : Use zebrafish embryos for preliminary neurotoxicity screening (OECD TG 236) or murine models for inflammation studies .
  • Dose Translation : Calculate human-equivalent doses based on allometric scaling (e.g., body surface area) .
  • Ethical Compliance : Adhere to FINER criteria (Feasible, Novel, Ethical) .

Data Analysis & Reporting Guidelines

Q. How should researchers address variability in this compound's cytotoxicity data?

  • Statistical Rigor : Apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) to compare treatment groups. Report confidence intervals and effect sizes .
  • Outlier Management : Use Grubbs’ test to exclude anomalies, ensuring ≥3 biological replicates .

Q. What are best practices for documenting this compound research for peer review?

  • Reproducibility : Include raw electrochemical data (voltage/current curves), NMR spectra, and HPLC chromatograms in supplementary materials .
  • Conflict of Interest : Disclose funding sources and patent applications in the acknowledgments section .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.